![molecular formula C7H12N2O2 B14243411 7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[3.4]oct-5-ene CAS No. 189191-63-7](/img/structure/B14243411.png)
7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[3.4]oct-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[34]oct-5-ene is a spiro compound characterized by a unique structure that includes a spirocyclic framework with oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[3.4]oct-5-ene can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This reaction typically requires the presence of a base and a suitable solvent to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the development of cost-effective and environmentally friendly processes is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[3.4]oct-5-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[3.4]oct-5-ene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[3.4]oct-5-ene involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Another spiro compound with a similar structure but different functional groups.
7-Methoxycephalosporins: Compounds with a methoxy group at the 7-position, known for their antibiotic properties.
Uniqueness
7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[34]oct-5-ene is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms
Propiedades
Número CAS |
189191-63-7 |
|---|---|
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
6-methoxy-6-methyl-5-oxa-7,8-diazaspiro[3.4]oct-7-ene |
InChI |
InChI=1S/C7H12N2O2/c1-6(10-2)8-9-7(11-6)4-3-5-7/h3-5H2,1-2H3 |
Clave InChI |
LVAUUKPUWNRYPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=NC2(O1)CCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[Sulfinylbis(sulfanylmethanylylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14243339.png)

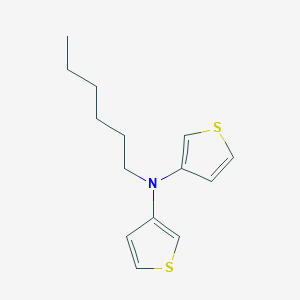
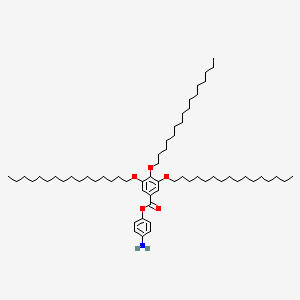
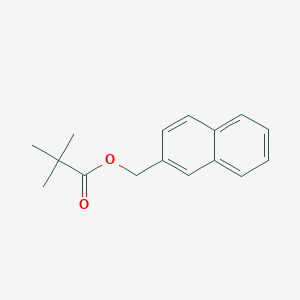
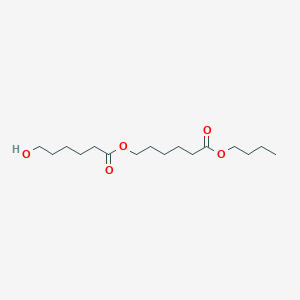
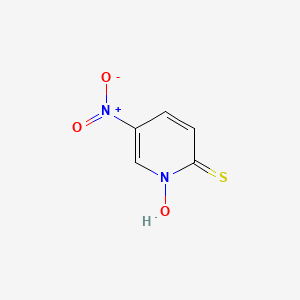
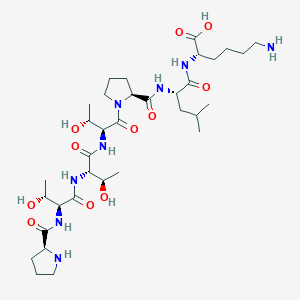
![Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl-](/img/structure/B14243388.png)
![6-Pyridin-2-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline](/img/structure/B14243393.png)
![3-(tert-pentyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14243395.png)

![2,2'-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B14243401.png)
